L-Methionine, N-(1H-indol-3-ylacetyl)-

Description

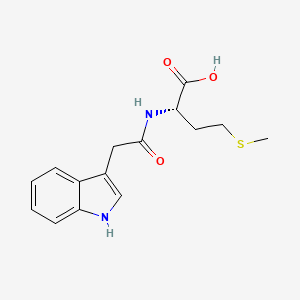

L-Methionine, N-(1H-indol-3-ylacetyl)- (CAS: 57193-54-1) is a synthetic derivative of the essential amino acid L-methionine, modified by the substitution of its α-amino group with an indole-3-acetyl moiety. Its molecular formula is C₁₅H₁₈N₂O₃S, with a molecular weight of 314.38 g/mol (calculated from ).

Properties

CAS No. |

57193-54-1 |

|---|---|

Molecular Formula |

C15H18N2O3S |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C15H18N2O3S/c1-21-7-6-13(15(19)20)17-14(18)8-10-9-16-12-5-3-2-4-11(10)12/h2-5,9,13,16H,6-8H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1 |

InChI Key |

YPMYDSHISNOZST-ZDUSSCGKSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Attachment of the Acetamido Group: The acetamido group is introduced via acylation of the indole derivative using acetic anhydride or acetyl chloride.

Incorporation of the Methylthio Group: The methylthio group is added through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

Formation of the Butanoic Acid Backbone: The final step involves the coupling of the indole-acetamido-methylthio intermediate with a butanoic acid derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the methylthio group, leading to the formation of sulfoxides or sulfone derivatives.

Reduction: Reduction reactions can target the acetamido group or the carboxylic acid moiety, potentially converting them to amines or alcohols, respectively.

Substitution: The indole ring and the methylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Halogenating agents, thiols, or nucleophiles like amines and alcohols.

Major Products:

Oxidation Products: Sulfoxides, sulfones, and oxidized indole derivatives.

Reduction Products: Amines, alcohols, and reduced indole derivatives.

Substitution Products: Various substituted indole and methylthio derivatives.

Scientific Research Applications

Biochemical Assays

Enzymatic Assays for L-Methionine Detection

One significant application of L-Methionine, N-(1H-indol-3-ylacetyl)- is in the development of enzymatic assays for the detection of L-methionine levels in biological samples. A study demonstrated the coupling of adenosylmethionine synthetase (AdoMetS) with a pyrophosphate detection system to create a robust assay capable of selectively measuring L-methionine concentrations in human plasma. This method utilized various detection techniques, including UV, colorimetric, and fluorescent methods, allowing for flexibility depending on available laboratory equipment .

Table 1: Comparison of Detection Methods for L-Methionine

| Detection Method | Sensitivity | Specificity | Equipment Required |

|---|---|---|---|

| UV | High | Moderate | UV Spectrophotometer |

| Colorimetric | Moderate | High | Colorimeter |

| Fluorescent | High | High | Fluorometer |

Therapeutic Applications

Potential Anti-Cancer Properties

Research has indicated that compounds related to L-Methionine, particularly those that inhibit specific pathways involved in cancer progression, may have therapeutic potential. For instance, studies on Gadd45β/MKK7 inhibitors suggest that derivatives of methionine could be utilized in treating resistant hematological malignancies. The incorporation of such compounds into treatment regimens showed promising results in enhancing the efficacy of existing anti-cancer therapies .

Metabolic Studies

Role in Metabolomics

L-Methionine and its derivatives are also significant in metabolomic studies, particularly concerning conditions such as Polycystic Ovary Syndrome (PCOS). Research has highlighted the importance of amino acid profiles, including methionine derivatives, as potential biomarkers for metabolic disorders. This underscores the relevance of L-Methionine in understanding disease mechanisms and developing targeted interventions .

Case Studies

Case Study 1: Enzymatic Assay Development

In a controlled study involving human plasma samples, researchers successfully developed a selective assay for L-methionine using AdoMetS coupled with a pyrophosphate detection system. The assay demonstrated high accuracy and reproducibility across different sample conditions, confirming its utility in clinical settings for monitoring methionine levels .

Case Study 2: Cancer Treatment Efficacy

A recent study explored the use of methionine derivatives in combination with traditional chemotherapy agents for treating multiple myeloma. The results indicated that these compounds could enhance the sensitivity of cancer cells to treatment while reducing side effects on healthy cells, suggesting a novel approach to cancer therapy .

Mechanism of Action

The mechanism of action of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

Pathways: The compound may influence signaling pathways, metabolic pathways, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares L-Methionine, N-(1H-indol-3-ylacetyl)- with key analogues:

Key Observations:

- Indole vs. Benzamide Substituents : The indole group in L-Methionine, N-(1H-indol-3-ylacetyl)- may enhance interactions with aromatic receptors or enzymes, contrasting with the benzamide group in m-ABM, which has demonstrated hepatoprotective effects in paracetamol-induced liver injury .

- Amino Acid Backbone: Replacing methionine with isoleucine or glycine alters hydrophobicity and steric effects.

Pharmacological and Biochemical Activity

Hepatoprotective Potential

- m-ABM : In vivo studies show that m-ABM reduces serum transaminases (SGOT, SGPT) and bilirubin levels in rats with paracetamol-induced hepatotoxicity, comparable to L-methionine itself .

- L-Methionine Derivatives: The thioether group in methionine contributes to SAM (S-adenosyl methionine) biosynthesis, critical for methylation reactions and antioxidant defense (). The indole substituent in L-Methionine, N-(1H-indol-3-ylacetyl)- may further modulate SAM availability or scavenge reactive oxygen species (ROS) .

Antioxidant Mechanisms

- L-Methionine exhibits HNE (4-hydroxy-2-nonenal)-scavenging activity, reducing oxidative stress in growing rats . The indole group, known for radical stabilization, could enhance this activity in the indole-acetyl derivative.

Physicochemical Properties

- Reactivity : L-Methionine reacts slowly with formaldehyde (0.33% conversion in 2 hours), suggesting that the indole substituent might further sterically hinder such reactions .

Biological Activity

L-Methionine, N-(1H-indol-3-ylacetyl)- is a compound that combines the essential amino acid methionine with an indole-3-acetyl moiety. This hybrid structure suggests potential biological activities that warrant detailed exploration. This article summarizes the biological activity of this compound, including its metabolic pathways, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂S |

| Molecular Weight | 213.26 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | 104-107 °C |

| Boiling Point | 371.3 °C |

Biological Significance of L-Methionine

L-Methionine is an essential amino acid involved in numerous biological processes, including protein synthesis, methylation reactions, and as a precursor for other important biomolecules such as cysteine and taurine. The addition of the indole-3-acetyl group potentially enhances its biological activity by introducing unique interactions within metabolic pathways.

Metabolic Pathways

L-Methionine undergoes several metabolic transformations in the body:

- Transsulfuration Pathway : Methionine is converted to cysteine via homocysteine, which is critical for antioxidant defense.

- Methylation Reactions : Methionine acts as a methyl donor in various biochemical processes, influencing gene expression and detoxification pathways.

Pharmacological Effects

Recent studies have highlighted various pharmacological effects associated with L-Methionine and its derivatives:

- Antioxidant Activity : Methionine has been shown to protect cells from oxidative stress by enhancing glutathione levels, a key antioxidant in the body.

- Neuroprotective Effects : Research indicates that methionine supplementation may improve cognitive function and reduce neurodegeneration in animal models.

- Anti-inflammatory Properties : Methionine can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases.

Study 1: Neuroprotective Effects in Mice

A study investigated the neuroprotective effects of L-Methionine in mdx mice (a model for Duchenne muscular dystrophy). Supplementation with methionine improved muscle strength and reduced muscle degeneration markers, suggesting its role in muscle health and repair mechanisms .

Study 2: Antioxidant Role in Liver Health

In a clinical trial involving patients with liver disorders, L-Methionine supplementation resulted in significant improvements in liver enzyme levels and overall liver function. The study concluded that methionine could play a crucial role in liver detoxification processes .

Research Findings

Recent research has focused on the interaction between L-Methionine and various biological systems:

- A study highlighted that combining L-Methionine with tryptophan could enhance flavonoid content in broccoli seedlings, indicating potential benefits in plant growth and nutrition .

- Another investigation showed that methionine derivatives could restore enzyme activities affected by chronic drug treatments, suggesting therapeutic applications in drug-induced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.